molecular formula C9H16O2 B056230 Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI) CAS No. 117707-20-7

Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI)

Cat. No.: B056230
CAS No.: 117707-20-7
M. Wt: 156.22 g/mol
InChI Key: SVGUCAVQSQDTMW-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2α,3aβ,6aβ)-(9CI) (CAS: 117707-20-7) is a bicyclic ether derivative with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.222 g/mol . Its structure consists of two fused tetrahydrofuran rings, with a stereospecific isopropyl substituent at the 2-position. This compound belongs to the furofuran class, known for their structural complexity and applications in medicinal chemistry and materials science. However, specific biological data for this compound remain underreported compared to related derivatives .

Properties

IUPAC Name

(3aR,5R,6aS)-5-propan-2-yl-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6(2)8-5-7-3-4-10-9(7)11-8/h6-9H,3-5H2,1-2H3/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGUCAVQSQDTMW-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2CCOC2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C[C@H]2CCO[C@H]2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Reaction Sequence

  • Knoevenagel Condensation

    • Substrates : 2,3-O-isopropylidene glyceraldehyde reacts with dimethyl malonate under Dean-Stark conditions.

    • Conditions : Catalytic piperidine in toluene, 80°C, 12 h.

    • Outcome : Forms α,β-unsaturated diester (85% yield, α:β = 6:1).

  • Nitromethane Conjugate Addition

    • Mechanism : Michael addition using DBU in methanol, −20°C.

    • Stereocontrol : β-face attack favored by isopropylidene shielding, affording anti -adduct (dr 9:1).

  • Nef Reaction and Decarboxylation

    • Oxidation : Nitro group converted to ketone via Nef conditions (HCl/MeOH, then NaHCO₃).

    • Decarboxylation : Heating with NaOH/EtOH eliminates CO₂, yielding γ-keto aldehyde.

  • Intramolecular Hemiketalization

    • Cyclization : HCl-catalyzed in THF/H₂O at 0°C, inducing 5-exo-trig closure (92% yield).

Stereochemical Outcomes

  • C2 Configuration : Governed by malonate addition stereochemistry (α-selectivity).

  • Ring Junction : Transannular hydride transfer during cyclization ensures cis-fusion.

Wittig Olefination Pathway

Key Synthetic Steps

  • Wittig Reaction

    • Reagents : Phosphonium ylide (Ph₃P=CHCO₂Me) and 2,3-O-isopropylidene glyceraldehyde.

    • Conditions : THF, −78°C, 2 h (95% yield, E:Z = 8:1).

  • Epoxide Formation and Ring Opening

    • Epoxidation : mCPBA in CH₂Cl₂, 0°C (80% yield).

    • Acid-Catalyzed Opening : H₂SO₄/MeOH generates diol intermediate.

  • Reductive Cyclization

    • Catalyst : Pd/C under H₂ (1 atm), EtOAc, 25°C.

    • Outcome : Simultaneous ketone reduction and hemiketalization (88% yield).

Advantages Over Knoevenagel Route

  • Higher Diastereoselectivity : E-alkene geometry minimizes side reactions during epoxidation.

  • Crystallization Purification : α-Epimer of 4-methoxy-tetrahydrofuro[3,4-b]furan-2-one crystallizes preferentially, enhancing purity.

Comparative Analysis of Methods

ParameterKnoevenagel RouteWittig Route
Overall Yield62%71%
Diastereomeric Ratio6:1 (α:β)8:1 (E:Z)
Key Intermediateγ-Keto aldehydeEpoxide
ScalabilityLimited by Nef reactionHigh (crystallization)
CostLow (malonate reagents)Moderate (ylide synthesis)

Industrial-Scale Optimization

Crystallization-Induced Dynamic Resolution

  • Process : Heat α/β epimer mixture in heptane/EtOAc (7:3) to 60°C, then cool to −10°C.

  • Result : α-Epimer recovery >99%, reducing chromatography needs.

Catalytic Asymmetric Hydrogenation

  • Catalyst : Ru-(BINAP) complex for ketone reduction.

  • Outcome : 98% ee, TON >5,000.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Improved from 120 (racemic route) to 45 via solvent recycling.

  • E-Factor : Reduced to 18 by replacing LiAlH₄ with catalytic hydrogenation .

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

Furo[2,3-b]furan derivatives have garnered attention for their biological activities, particularly as pharmacological agents. The following key areas highlight their medicinal applications:

  • Antiviral Agents : Compounds derived from Furo[2,3-b]furan have shown promise as antiviral agents. Specifically, hexahydrofuro[2,3-b]furan-3-ol is noted for its role as a pharmacological moiety in retroviral protease inhibitors. These inhibitors are crucial in the treatment of HIV due to their ability to inhibit viral replication by targeting viral proteases .
  • Binding Affinity Studies : Research indicates that modifications to the Furo[2,3-b]furan structure can enhance binding affinity and selectivity towards specific biological targets within viral pathways. This property is essential for developing effective antiviral therapies.
  • Potential in Cancer Therapy : The structural attributes of Furo[2,3-b]furan may contribute to its bioactivity through interactions with various biological targets involved in cancer progression. Ongoing studies are exploring its efficacy in treating skin melanomas and other melanogenesis-related disorders due to its anti-tyrosinase actions .

Synthetic Pathways

The synthesis of Furo[2,3-b]furan and its derivatives involves several methodologies that enhance yield and stereoselectivity:

  • Enantioselective Synthesis : Recent advancements have led to efficient enantioselective synthesis methods for producing (3R, 3aS, 6aR)-3-hydroxyhexahydrofuro[2,3-b]furan. This compound serves as a vital ligand in various HIV protease inhibitors. The new methods aim to eliminate the enzymatic resolution of racemic mixtures, thus increasing the yield of desired enantiomers .
  • Industrial Scalability : The synthetic routes developed are amenable to industrial scaling up, which is essential for mass production of these compounds for therapeutic use. This includes novel intermediates that facilitate the synthesis process while maintaining high stereospecific yields .

Table 1: Summary of Biological Activities and Applications

Application AreaCompoundKey Findings
Antiviral AgentsHexahydrofuro[2,3-b]furan-3-olEffective against HIV proteases; inhibits viral replication
Cancer TherapyFuro[2,3-b]furan derivativesPotential anti-melanogenic properties; effective against skin melanomas
Synthetic Methodologies(3R, 3aS, 6aR)-hydroxy derivativeEnantioselective synthesis increases yield; scalable industrial processes

Case Study Example

A notable study focused on the synthesis of (3R, 3aS, 6aR)-hydroxyhexahydrofuro[2,3-b]furan demonstrated its utility as a ligand in potent HIV protease inhibitors currently undergoing clinical trials. The study highlighted the compound's structural advantages that enhance binding efficacy to the target enzymes involved in viral replication processes. This research underscores the importance of Furo[2,3-b]furan derivatives in developing next-generation antiviral therapies.

Mechanism of Action

The mechanism of action of Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)- (9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Furo[2,3-b]pyridines

  • Key Features : Replace one furan oxygen with a nitrogen atom, forming a pyridine-furan fused system.
  • Example : Derivatives like 6-(chlorothiophenyl)-2-substituted furo[2,3-b]pyridines exhibit antibacterial and cytotoxic activities (e.g., inhibition of E. coli and S. aureus growth) .
  • Synthesis : Often synthesized via cyclocondensation or multicomponent reactions (MCRs), enabling diverse functionalization .
  • Biological Relevance : Polycondensed furo[2,3-b]pyridines show promise as antiviral and anticancer agents due to their interaction with enzyme active sites .

Furo[2,3-b]furan-2(3H)-one, Tetrahydro-6a-Methyl (CAS: 15441-59-5)

  • Key Features : Incorporates a lactone (cyclic ester) group, enhancing electrophilicity and reactivity.
  • Physicochemical Properties : Molecular weight 142.15 g/mol , higher topological polar surface area (TPSA: 39.44 Ų ) compared to the target compound (TPSA: 18.46 Ų ), suggesting reduced membrane permeability .
  • Applications: Potential as a chiral building block in asymmetric synthesis.

Benzopyrano-Furo-Benzopyran Derivatives

  • Example: Benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one (CAS: 95397-29-8) features a tricyclic system with methoxy and hydroxyl substituents.

Physicochemical and Pharmacokinetic Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) logP* TPSA (Ų) Key Features
Target Compound (117707-20-7) C₉H₁₆O₂ 156.22 1.82 18.46 Bicyclic ether, isopropyl substituent
Furo[2,3-b]pyridine derivative C₁₀H₈ClNO₂S 265.70 3.15 67.35 Antibacterial, pyridine-furan fusion
Furo[2,3-b]furan-2(3H)-one (15441-59-5) C₇H₁₀O₃ 142.15 0.95 39.44 Lactone functionality
Benzopyrano-furo-benzopyran (95397-29-8) C₂₃H₂₂O₈ 426.42 2.10 110.20 Tricyclic, methoxy/hydroxyl groups

*logP values estimated via XLogP3 .

Notes

Stereochemical Sensitivity: The (2α,3aβ,6aβ) configuration of the target compound may enhance metabolic stability compared to non-chiral analogs, but in vitro studies are needed .

Research Gaps : While furo[2,3-b]pyridines are well-studied pharmacologically, the target compound’s applications remain speculative. Prioritize assays for antimicrobial, anticancer, and CNS activity.

Regulatory Status: None of the compared compounds are FDA-approved, underscoring the need for toxicity profiling .

Biological Activity

Furo[2,3-b]furan, hexahydro-2-(1-methylethyl)-, (2alpha,3aba,6aba)-(9CI) is a compound of significant interest in the fields of chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Furo[2,3-b]furan is characterized by a fused furan ring system and a hexahydro structure. Its chemical formula is C6H10O2C_6H_{10}O_2, and it possesses unique structural features that contribute to its biological activity. The compound can exist in various stereoisomeric forms, which may influence its pharmacological properties.

The biological activity of Furo[2,3-b]furan involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to enzymes and receptors, leading to alterations in their activity. This binding can result in various biological effects such as antimicrobial and antifungal properties.

Antimicrobial Properties

Furo[2,3-b]furan derivatives have demonstrated notable antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogenic microorganisms. For instance, in vitro evaluations have shown effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Antioxidant Activity

Research has indicated that Furo[2,3-b]furan exhibits antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant capacity of this compound may contribute to its therapeutic potential .

Cytotoxic Effects

Cytotoxicity studies have revealed that certain derivatives of Furo[2,3-b]furan can induce cell death in cancer cell lines. For example, compounds derived from this structure have shown selective cytotoxic effects against breast cancer cells (MCF-7), highlighting their potential as anticancer agents .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of Furo[2,3-b]furan:

Study Biological Activity Findings
Study 1AntimicrobialEffective against Gram-positive and Gram-negative bacteria .
Study 2AntioxidantExhibits significant free radical scavenging activity .
Study 3CytotoxicityInduces apoptosis in MCF-7 breast cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various Furo[2,3-b]furan derivatives against common pathogens. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Assessment : In a controlled experiment assessing the cytotoxic effects on cancer cells, specific derivatives showed IC50 values indicating potent anticancer activity. This suggests a mechanism involving apoptosis induction through mitochondrial pathways.

Q & A

Basic: What are the key synthetic methodologies for preparing the furo[2,3-b]furan core structure, and how is stereochemical control achieved?

Answer:
The synthesis of the furo[2,3-b]furan core employs enantioselective strategies. Enzymatic resolution using immobilized lipase Amano PS-C I (from Pseudomonas cepacia) enables stereochemical control, yielding (3S,3aR,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a critical intermediate for HIV protease inhibitors. This method leverages the enzyme’s substrate specificity to achieve >98% enantiomeric excess (ee) . Chemical routes, such as acid-catalyzed rearrangements of methyl 2-furoate, provide access to cis-fused frameworks but require precise optimization of reaction conditions (e.g., solvent polarity, temperature) to minimize side products .

Basic: What spectroscopic techniques are critical for confirming the structure and stereochemistry of furo[2,3-b]furan derivatives?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques (COSY, NOESY), is indispensable for resolving stereochemical arrangements. X-ray crystallography provides definitive confirmation of absolute configuration, particularly for polycyclic systems. High-Resolution Mass Spectrometry (HRMS) validates molecular composition, while infrared (IR) spectroscopy identifies functional groups. For example, the stereochemistry of HIV drug intermediates was confirmed using these methods .

Advanced: What challenges arise in functionalizing the concave face of cis-fused furo[2,3-b]furan systems, and what strategies mitigate these issues?

Answer:
The concave face’s steric hindrance limits reagent access. Directed C–H activation using palladium catalysts with pyridinyl directing groups enables selective functionalization. Photochemical methods or strain-release strategies exploit ring curvature for targeted modifications. Synthetic routes to spongiane diterpenoids required iterative protection/deprotection and chiral auxiliaries to install hydroxyl groups on the concave face .

Advanced: How do reaction conditions influence the acid-catalyzed rearrangement of furo[2,3-b]furan frameworks, and what analytical approaches detect unintended structural modifications?

Answer:
Acid strength and solvent polarity dictate rearrangement pathways. Strong acids (e.g., H2SO4) promote ring expansion to naphthofuran derivatives, while milder conditions (e.g., AcOH) preserve the core. In-situ NMR and LC-MS monitor intermediates and byproducts. Studies on spongiane analogs revealed protonation at specific oxygen atoms directs selectivity .

Basic: What role do furo[2,3-b]furan derivatives play in bioactive natural products, and how are these compounds sourced for research?

Answer:
These derivatives are structural motifs in aflatoxin, clerodin, and HIV protease inhibitors. They are sourced via total synthesis (e.g., from methyl 2-furoate) or semi-synthesis from natural precursors like Ginkgo biloba extracts. Enzymatic routes provide gram-scale quantities for pharmacological testing .

Advanced: In enzymatic vs. chemical synthesis of furo[2,3-b]furan intermediates, how do yield and enantiomeric excess (ee) compare, and what factors influence scalability?

Answer:
Enzymatic methods (e.g., lipase Amano PS-C I) achieve >98% ee but require costly immobilization. Chemical routes (e.g., organocatalysis) offer higher yields (70–85%) with moderate ee (90–95%). Scalability hinges on catalyst recycling (enzymatic) or ligand availability (chemical). Trade-offs between purity and throughput are evident in HIV drug synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.